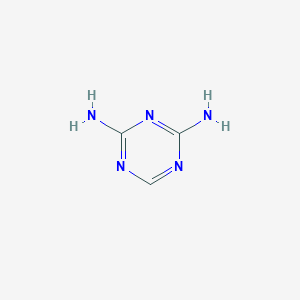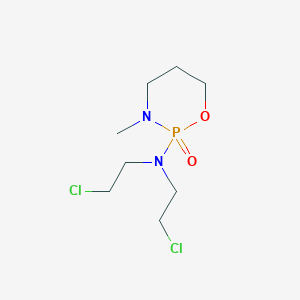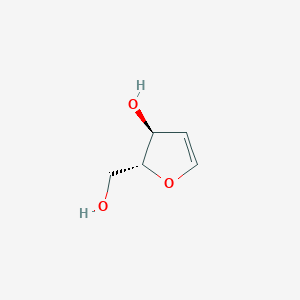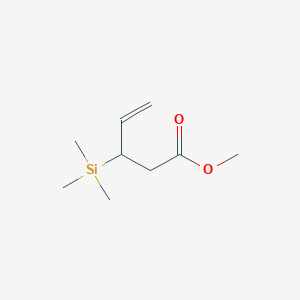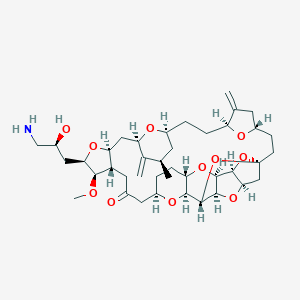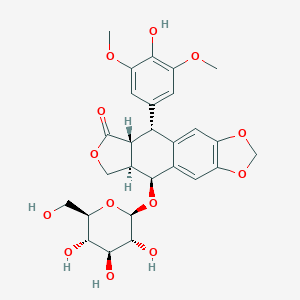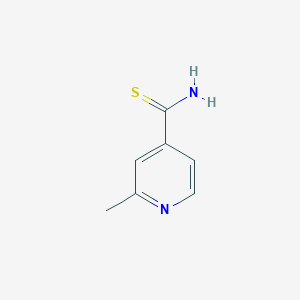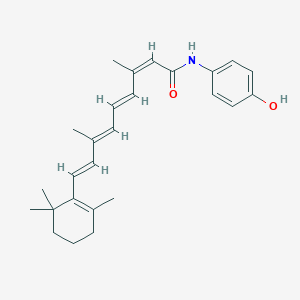
13-cis-Fenretinide
Overview
Description
13-cis-Fenretinide, also known as N-(4-hydroxyphenyl)retinamide, is a synthetic retinoid derived from vitamin A. It has been extensively studied for its potential therapeutic applications, particularly in oncology. This compound is known for its ability to induce cell differentiation and apoptosis, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-cis-Fenretinide can be synthesized through several methods. One common route involves the reaction of 4-aminophenol with retinoyl chloride. The reaction typically occurs in benzene at a temperature of 10°C for about one hour . The yield of this reaction is approximately 82%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in a neat form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 13-cis-Fenretinide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions to replace specific atoms or groups within the compound.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
13-cis-Fenretinide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and its interactions with other molecules.
Industry: The compound is used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of 13-cis-Fenretinide involves both retinoid-receptor-dependent and retinoid-receptor-independent pathways. It selectively accumulates in tissues such as the breast and induces apoptosis in cancer cells. This effect is achieved through the activation of retinoic acid receptors and the modulation of gene expression . Additionally, this compound can inhibit cell growth by inducing oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
All-trans Retinoic Acid (ATRA): A natural retinoid used in the treatment of acute promyelocytic leukemia.
9-cis Retinoic Acid: Another natural retinoid with similar biological activities.
4-Hydroxyphenyl Retinamide (4-HPR): A synthetic retinoid closely related to 13-cis-Fenretinide.
Comparison: this compound is unique in its ability to induce apoptosis rather than differentiation, which is a significant advantage over other retinoids like ATRA and 9-cis Retinoic Acid . Additionally, its selective accumulation in certain tissues makes it particularly effective for targeted cancer therapy .
Properties
IUPAC Name |
(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHMTWEGVYYSE-DRYRGIGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75686-07-6 | |
| Record name | Fenretinide, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenretinide, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 13-cis-Fenretinide compare to Fenretinide (4-HPR) in terms of cytotoxicity against cancer cells?
A: The research indicates that this compound demonstrates lower cytotoxicity compared to Fenretinide (4-HPR) in several cancer cell lines. [] While this compound can induce cell death, its effectiveness is generally weaker than 4-HPR. Interestingly, the study found that combining this compound with 4-HPR resulted in additive cytotoxic effects in certain cell lines. This suggests a potential for combination therapy, although further research is needed to explore this possibility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


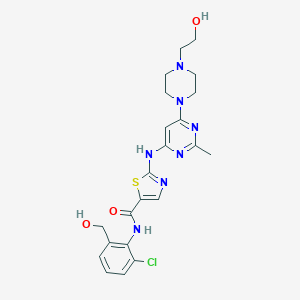
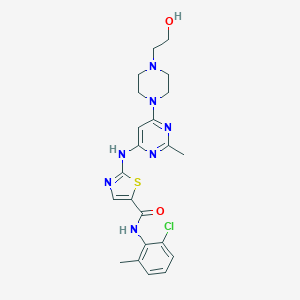
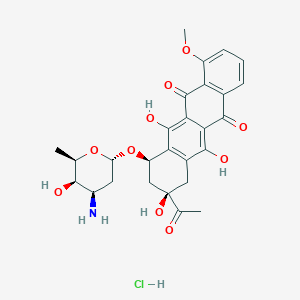
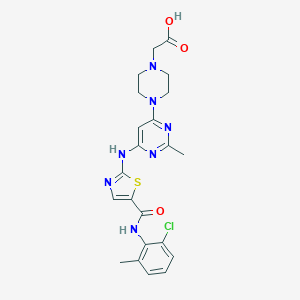
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
